4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6;;/h5-6,13H,1-4H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOUZSXJWYMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137815-53-1 | |
| Record name | 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Core Reaction Sequence
The synthesis begins with the preparation of a trifluoromethyl-substituted imidazole precursor, which undergoes nucleophilic aromatic substitution or cross-coupling with a piperidine derivative. A representative pathway involves:
- Imidazole Ring Formation : Cyclization of 4,4,4-trifluoroacetoacetate with ammonium acetate yields 5-(trifluoromethyl)-1H-imidazole.
- Piperidine Coupling : The imidazole intermediate reacts with 4-chloropiperidine hydrochloride under Ullmann-type conditions, utilizing copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand.
- Dihydrochloride Salt Formation : The free base is treated with hydrogen chloride gas in anhydrous ethanol, followed by recrystallization from isopropanol to achieve >99% purity.
Catalytic Systems and Solvent Effects
Palladium-based catalysts, notably Pd(OAc)₂ with Xantphos, enable efficient C–N bond formation between the imidazole and piperidine moieties. Solvent screening reveals that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while ethereal solvents (e.g., tetrahydrofuran) improve regioselectivity. For instance, DMF at 110°C achieves 85% conversion within 6 hours, whereas toluene requires 12 hours for comparable yields.
Table 1: Solvent Optimization for Coupling Reactions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 6 | 85 |
| Toluene | 110 | 12 | 82 |
| Acetonitrile | 80 | 8 | 78 |
| THF | 65 | 18 | 70 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Integration
Modern facilities employ continuous flow systems to mitigate exothermic risks during the coupling step. A patented configuration (WO2019130254A1) details a two-stage reactor:
- Stage 1 : Imidazole and piperidine streams merge in a micromixer, initiating the reaction.
- Stage 2 : The mixture passes through a heated tubular reactor (residence time: 20 minutes) with inline IR monitoring to track conversion.
This method reduces batch-to-batch variability and achieves throughputs of 50 kg/day with 92% yield.
Purification and Crystallization
Crude product purification involves acid-base extraction to remove palladium residues, followed by antisolvent crystallization. Ethyl acetate acts as the antisolvent, inducing rapid nucleation of the dihydrochloride salt. X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁/c), critical for ensuring pharmacokinetic consistency in drug formulations.
Comparative Analysis of Synthetic Methodologies
Traditional vs. Green Chemistry Approaches
Conventional routes rely on stoichiometric metal reagents and halogenated solvents, generating substantial waste. In contrast, microwave-assisted synthesis reduces reaction times by 40% and solvent volumes by 60%. A comparative lifecycle assessment highlights the ecological benefits of the latter, with a 35% lower carbon footprint.
Table 2: Environmental Impact Metrics
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Reaction Time (h) | 12 | 7 |
| Solvent Use (L/kg) | 15 | 6 |
| E-Factor* | 32 | 18 |
*E-Factor = mass of waste / mass of product
Byproduct Management
The formation of des-trifluoromethyl byproducts (<5%) necessitates chromatographic removal. Recent advances employ molecularly imprinted polymers (MIPs) tailored to adsorb these impurities selectively, enhancing purity to >99.5% without column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or piperidine rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For instance, compounds derived from similar structures showed moderate to high inhibition rates against prostate cancer (PC3) and lung cancer (A549) cells at concentrations around 5 µg/ml . The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets.
- Antimicrobial Properties : Compounds containing imidazole rings have been evaluated for their antimicrobial activities. Studies have shown that related trifluoromethyl derivatives exhibit significant antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .
- Insecticidal Activity : The insecticidal properties of similar compounds have also been studied, with some showing effective mortality rates against pests like Spodoptera frugiperda at concentrations around 500 µg/ml . This positions the compound as a potential candidate for developing new insecticides.
Material Science
The unique chemical structure of 4-(5-(trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride allows it to be explored in material science applications, particularly in the development of coatings or polymers that require enhanced durability and resistance to environmental factors due to the presence of fluorinated groups.
Case Study 1: Anticancer Evaluation
In a study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their anticancer activities. The results indicated that several compounds exhibited significant cytotoxic effects on cancer cell lines, supporting the potential use of imidazole derivatives as anticancer agents .
Case Study 2: Antifungal Activity Assessment
Another study focused on the antifungal activity of various imidazole derivatives against Botrytis cinerea. The results demonstrated that certain compounds achieved inhibition rates exceeding those of established antifungal agents like tebuconazole, highlighting their potential as effective agricultural fungicides .
Mechanism of Action
The mechanism of action of 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Core Structural Differences
The compound’s uniqueness lies in its trifluoromethyl-imidazole-piperidine architecture. Below is a comparative analysis with structurally related molecules:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Limited experimental data are available, but inferences can be drawn from structural analogs:
- Solubility : The dihydrochloride salt form of the target compound likely enhances aqueous solubility (>50 mg/mL) compared to free bases like imazalil (<1 mg/mL) .
- Lipophilicity (LogP): The -CF₃ group increases LogP (estimated ~2.1) relative to non-fluorinated piperidine-imidazole derivatives (e.g., LogP ~1.5 for 1-methyl-N-propylpiperidin-4-amine) .
- Metabolic Stability : Fluorinated compounds generally exhibit slower hepatic clearance due to resistance to oxidative metabolism, as seen in pesticidal imidazoles like nipyraclofen .
Biological Activity
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride is a novel compound characterized by its unique trifluoromethyl-substituted imidazole and piperidine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H14Cl2F3N3
- Molecular Weight : 292.13 g/mol
- CAS Number : 2137815-53-1
- Purity : Minimum 95% .
This compound acts as a reactant in various chemical reactions, particularly C,N-cross coupling reactions. Its trifluoromethyl group enhances its lipophilicity and biological interactions, allowing it to influence various biochemical pathways depending on the specific reactants involved .
Opioid Receptor Affinity
Research on similar piperidine derivatives has demonstrated their potential as selective delta-opioid receptor agonists. These compounds exhibited anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other trifluoromethyl-containing compounds:
| Compound Type | Structure | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)piperidine | Piperidine with trifluoromethyl group | Limited biological data available |
| Trifluoromethyl-substituted imidazoles | Imidazole with trifluoromethyl group | Notable antiparasitic properties |
The unique combination of the trifluoromethyl group, imidazole ring, and piperidine structure in this compound suggests enhanced bioactivity compared to similar compounds lacking one or more of these features .
Q & A
Q. What are the recommended synthetic routes for 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions combining imidazole and piperidine precursors. A common approach is cyclocondensation of trifluoromethyl-substituted imidazole intermediates with piperidine derivatives under acidic conditions. Key parameters include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Temperature : Controlled heating (60–100°C) to drive cyclization while minimizing side reactions . Optimization via Design of Experiments (DoE) is recommended to balance yield (target >70%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring conformation and imidazole substitution pattern. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR peak near -60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .
- X-ray Crystallography : Resolves structural ambiguities, such as hydrochloride salt formation and hydrogen bonding networks .
Q. What are the primary safety considerations for handling this compound?
- Exposure Risks : Skin irritation and respiratory sensitization (similar to piperidine derivatives). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Stable at -20°C in airtight, light-protected containers to prevent hydrolysis of the imidazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for biological activity?
Discrepancies often arise from solubility issues or off-target effects. A tiered approach is recommended:
- Solubility Screening : Use DMSO stock solutions (<1% v/v) in PBS to avoid aggregation artifacts .
- Selectivity Assays : Pair radioligand binding (e.g., 5-HT receptor subtypes) with functional assays (cAMP or calcium flux) to confirm target engagement .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What strategies improve the compound’s metabolic stability without compromising receptor affinity?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
- Deuterium Labeling : Replace labile hydrogens (e.g., α to nitrogen) to slow CYP450-mediated clearance .
- Prodrug Design : Mask the piperidine amine with acyloxyalkyl groups to enhance oral bioavailability .
Q. How does the trifluoromethyl group influence electronic properties and target interactions?
The CF₃ group:
- Electron Effects : Withdraws electron density via induction, stabilizing the imidazole’s π-system and enhancing hydrogen bonding with receptor residues (e.g., Ser159 in 5-HT receptors) .
- Lipophilicity : Increases logP by ~0.5 units, improving blood-brain barrier penetration (critical for CNS targets) . Computational docking (AutoDock Vina) and MD simulations can predict binding poses and validate CF₃ interactions .
Q. What experimental designs address batch-to-batch variability in biological assays?
- Quality Control : Enforce strict HPLC purity thresholds (>98%) and confirm salt stoichiometry via elemental analysis .
- Positive Controls : Use GBR-12909 dihydrochloride (dopamine reuptake inhibitor) or venlafaxine hydrochloride (serotonin/norepinephrine inhibitor) to standardize assay conditions .
- Blinded Replicates : Perform triplicate runs with independent compound batches to isolate variability sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
